molecular formula C12H20N2 B3108537 4-[2-(Diethylamino)ethyl]aniline CAS No. 1665-60-7

4-[2-(Diethylamino)ethyl]aniline

Cat. No.: B3108537
CAS No.: 1665-60-7
M. Wt: 192.3 g/mol
InChI Key: IMMDNRXGZICMBC-UHFFFAOYSA-N
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Description

4-[2-(Diethylamino)ethyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an aniline ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The compound “4-[2-(Diethylamino)ethyl]aniline” is structurally similar to procaine , a local anesthetic. It is likely that this compound also targets voltage-gated sodium channels in neurons, inhibiting the propagation of action potentials and thus reducing the sensation of pain .

Mode of Action

As a potential local anesthetic, “this compound” likely works by blocking sodium channels in the neuronal cell membrane . This prevents the influx of sodium ions during the depolarization phase of an action potential, thereby inhibiting the generation and conduction of nerve impulses .

Biochemical Pathways

Based on its structural similarity to procaine, it may affect the pain signaling pathway by blocking the transmission of nerve impulses .

Pharmacokinetics

Similar compounds like procaine are usually rapidly absorbed and metabolized by the body . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would need to be studied to determine its bioavailability.

Result of Action

The primary result of the action of “this compound” would likely be a reduction in the sensation of pain, due to its potential role as a local anesthetic . By blocking sodium channels, it could prevent the transmission of pain signals to the brain .

Action Environment

The efficacy and stability of “this compound” could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, the presence of other substances could affect its absorption and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Diethylamino)ethyl]aniline typically involves the alkylation of aniline with diethylaminoethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like ethanol or methanol and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous flow reactors and automated systems to maintain consistent reaction parameters. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Diethylamino)ethyl]aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, and sulfonic acid derivatives.

Scientific Research Applications

4-[2-(Diethylamino)ethyl]aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethylaniline: Similar structure but lacks the ethyl chain connecting the diethylamino group to the aniline ring.

    N,N-Dimethylaniline: Contains methyl groups instead of ethyl groups attached to the nitrogen atom.

    N-Ethylaniline: Has only one ethyl group attached to the nitrogen atom.

Uniqueness

4-[2-(Diethylamino)ethyl]aniline is unique due to the presence of both the diethylamino group and the ethyl chain, which confer distinct chemical and physical properties. These structural features enhance its reactivity and make it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

4-[2-(diethylamino)ethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2/c1-3-14(4-2)10-9-11-5-7-12(13)8-6-11/h5-8H,3-4,9-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMDNRXGZICMBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(4-aminophenyl)-N,N-diethylacetamide, (2-NB-2-A13; 1.5 g, 7.28 mmol) from Step 2 in anhydrous THF (15 mL) kept at 0° C. was added a 2 M solution of borane dimethylsulfide in THF (14.5 mL, 29 mmol) slowly. The reaction was allowed to warm to room temperature and stirred for 18 h. Hydrochloric acid (6N, 10 mL) was carefully added and the reaction was refluxed for 1 hour followed by cooling to room temperature and neutralization with 3N sodium hydroxide solution. Aqueous layer was separated and extracted with ethyl acetate (4×30 mL). Combined organic layer was dried over sodium sulfate, filtered and evaporated to provide 4-(2-(diethylamino)ethyl)aniline as a light-brown oil (1.25 g, 86%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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